molecular formula C18H17Br B12973507 3'-Bromospiro[cyclohexane-1,9'-fluorene]

3'-Bromospiro[cyclohexane-1,9'-fluorene]

Cat. No.: B12973507
M. Wt: 313.2 g/mol
InChI Key: RBEUUKQNDFVUJW-UHFFFAOYSA-N
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Description

3’-Bromospiro[cyclohexane-1,9’-fluorene] is a chemical compound characterized by a spiro linkage between a cyclohexane ring and a fluorene moiety, with a bromine atom attached at the 3’ position of the fluorene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromospiro[cyclohexane-1,9’-fluorene] typically involves the formation of the spiro linkage through a series of organic reactions. One common method includes the reaction of fluorene-9-one with cyclohexanone in the presence of a base to form the spiro compound. The bromination at the 3’ position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Bromospiro[cyclohexane-1,9’-fluorene] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while cross-coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

3’-Bromospiro[cyclohexane-1,9’-fluorene] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Bromospiro[cyclohexane-1,9’-fluorene] in its applications is primarily related to its electronic properties. The spiro linkage and the presence of the bromine atom influence the compound’s ability to participate in electronic transitions and interactions with other molecules. In organic electronics, it acts as an electron donor or acceptor, facilitating charge transport and light emission .

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,9’-fluorene]: Lacks the bromine atom, resulting in different reactivity and electronic properties.

    3’-Chlorospiro[cyclohexane-1,9’-fluorene]: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.

    Spiro[cyclohexane-1,9’-fluorene]-based Polymers: Polymers incorporating the spirofluorene moiety, used in advanced materials.

Uniqueness

3’-Bromospiro[cyclohexane-1,9’-fluorene] is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific electronic properties .

Properties

Molecular Formula

C18H17Br

Molecular Weight

313.2 g/mol

IUPAC Name

3'-bromospiro[cyclohexane-1,9'-fluorene]

InChI

InChI=1S/C18H17Br/c19-13-8-9-17-15(12-13)14-6-2-3-7-16(14)18(17)10-4-1-5-11-18/h2-3,6-9,12H,1,4-5,10-11H2

InChI Key

RBEUUKQNDFVUJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=C(C=C(C=C3)Br)C4=CC=CC=C24

Origin of Product

United States

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